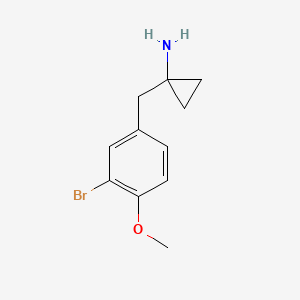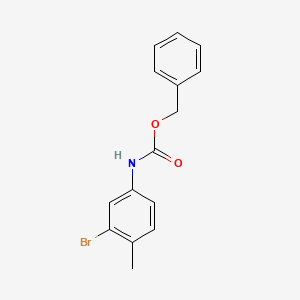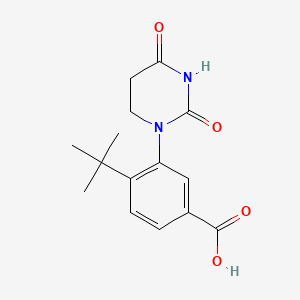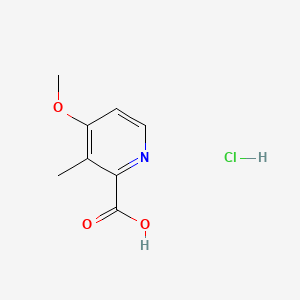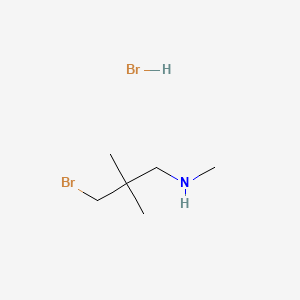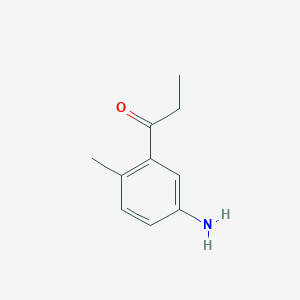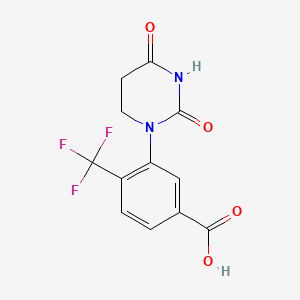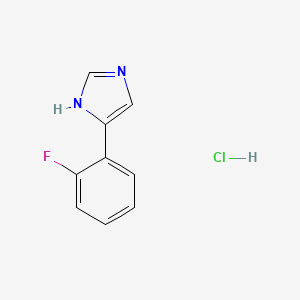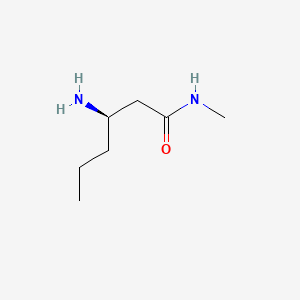
(3R)-3-amino-N-methylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-amino-N-methylhexanamide is an organic compound with a specific stereochemistry, characterized by the presence of an amino group, a methyl group, and a hexanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-N-methylhexanamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a hexanoic acid derivative.
Amidation Reaction: The precursor undergoes an amidation reaction with methylamine to form the N-methylhexanamide intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the (3R)-enantiomer.
Amination: Finally, the (3R)-N-methylhexanamide undergoes an amination reaction to introduce the amino group at the 3-position, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques to isolate the desired enantiomer with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-amino-N-methylhexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted hexanamides.
Aplicaciones Científicas De Investigación
(3R)-3-amino-N-methylhexanamide has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R)-3-amino-N-methylhexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-amino-N-methylhexanamide
- (3R)-3-amino-N-ethylhexanamide
- (3R)-3-amino-N-methylpentanamide
Uniqueness
(3R)-3-amino-N-methylhexanamide is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
(3R)-3-amino-N-methylhexanamide |
InChI |
InChI=1S/C7H16N2O/c1-3-4-6(8)5-7(10)9-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
RCPRSDNZZZJHCV-ZCFIWIBFSA-N |
SMILES isomérico |
CCC[C@H](CC(=O)NC)N |
SMILES canónico |
CCCC(CC(=O)NC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3aS,6aS)-N-methyl-octahydrocyclopenta[b]pyrrole-2-carboxamide hydrochloride](/img/structure/B13493035.png)
![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)
